[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate
Overview
Description
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate: is a complex organic compound that features both acetyl and sulfonyl functional groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The acetyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfonic acids, reduced amines, and substituted derivatives of the original compound .
Scientific Research Applications
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which [4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate exerts its effects involves the interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes within cells .
Comparison with Similar Compounds
Similar Compounds
- [4-[acetyl(2-naphthylsulfonyl)amino]phenyl acetate
- 2-aminothiazole-based compounds
Uniqueness
Compared to similar compounds, [4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate stands out due to its unique combination of acetyl and sulfonyl groups attached to a naphthalene ring.
Properties
IUPAC Name |
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-14(22)21(18-8-10-19(11-9-18)26-15(2)23)27(24,25)20-12-7-16-5-3-4-6-17(16)13-20/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXZFRWOLFFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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